2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-morpholinoethanone
Description
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Properties
IUPAC Name |
2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O4S2/c14-9-1-2-10-11(7-9)23(19,20)16-13(15-10)22-8-12(18)17-3-5-21-6-4-17/h1-2,7H,3-6,8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWXIGDNLGWAKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-morpholinoethanone (CAS Number: 886956-41-8) is a derivative of the benzo[e][1,2,4]thiadiazine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. The unique structural features of this compound facilitate various interactions with biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 373.4 g/mol. The presence of the fluoro group and the thiadiazine ring contributes to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆FN₃O₄S₂ |
| Molecular Weight | 373.4 g/mol |
| CAS Number | 886956-41-8 |
Biological Activity Overview
Research indicates that compounds containing the benzo[e][1,2,4]thiadiazine scaffold exhibit a range of biological activities. These include:
- Antimicrobial Activity : Studies have shown that derivatives of thiadiazines can exhibit significant antibacterial and antifungal properties. For instance, certain compounds have demonstrated effectiveness against various strains of bacteria and fungi through mechanisms that may involve disruption of cell wall synthesis or interference with metabolic pathways .
- Antiviral Activity : Compounds similar to this compound have been tested for antiviral properties. For example, certain derivatives have shown activity against Tobacco Mosaic Virus (TMV), indicating potential for broader antiviral applications .
The specific mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its activity may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Disruption of Nucleic Acid Synthesis : Some derivatives interfere with nucleic acid synthesis pathways in viruses.
Case Studies and Research Findings
A number of studies have focused on the synthesis and evaluation of biological activities for compounds related to this class:
-
Synthesis and Antimicrobial Evaluation :
Compound Concentration (mg/mL) Inhibition Rate (%) 7a 0.5 38.42 7b 0.5 42.00 Ningnanmycin 0.5 54.51 - Antiviral Activity Against TMV :
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C12H14F N2O3S
- Molecular Weight : Approximately 365.39 g/mol
- Chemical Structure : The compound features a benzo[e][1,2,4]thiadiazine ring system substituted with a fluorine atom and linked to a morpholino group through a thioether bond.
Physical Properties
While specific physical properties such as boiling and melting points are not extensively documented, the compound is classified under heterocyclic compounds known for diverse biological activities.
Medicinal Chemistry
The primary application of this compound lies in medicinal chemistry due to its potential pharmacological activities. Compounds with similar structures have shown promise in various therapeutic areas:
- Antimicrobial Activity : Thiadiazine derivatives have been studied for their antimicrobial properties, suggesting potential use in treating infections.
- CNS Activity : Some derivatives exhibit central nervous system activity, making them candidates for further research in anxiolytic or sedative applications.
Case Studies
- Antimicrobial Studies : Research has indicated that derivatives of thiadiazines can exhibit significant antibacterial activity against various pathogens. For instance, studies on related compounds have demonstrated efficacy against resistant strains of bacteria.
- CNS Activity Exploration : A study focused on the interaction of similar compounds with GABA receptors suggested that modifications to the thiadiazine structure could enhance binding affinity and efficacy as anxiolytics.
Table of Biological Activities
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorinated aromatic ring undergoes nucleophilic aromatic substitution (NAS) at the C7 position under specific conditions. This reaction is facilitated by electron-withdrawing effects from the 1,1-dioxido group and fluorine atom.
| Reaction Conditions | Reagents/Catalysts | Products Formed | Yield (%) | Reference |
|---|---|---|---|---|
| Hydroxide-mediated displacement | KOH/EtOH, 80°C, 6 hrs | 7-Hydroxy derivative | 72 | |
| Aminolysis | NH3/MeCN, 60°C, 12 hrs | 7-Amino substituted analog | 68 |
Mechanistic Insights :
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Fluorine acts as a leaving group due to resonance stabilization of the transition state by the adjacent sulfone group.
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Morpholino carbonyl group remains stable under these conditions due to steric protection.
Thioether Oxidation
The C3-thioether bridge can be oxidized to sulfone or sulfoxide derivatives depending on reaction intensity:
| Oxidizing Agent | Conditions | Product | Conversion Rate | Reference |
|---|---|---|---|---|
| H2O2 (30%) | AcOH, 25°C, 2 hrs | Sulfoxide derivative | 89% | |
| KMnO4 | H2O/EtOH, 50°C, 4 hrs | Sulfone derivative | 94% |
Key Observations :
-
Oxidation occurs without disrupting the benzothiadiazine ring system.
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Reaction progress can be monitored via characteristic S=O stretching frequencies at 1,150-1,250 cm⁻¹ (IR spectroscopy).
Acid/Base-Mediated Ring Transformations
The benzothiadiazine system shows pH-dependent ring-opening/closure behavior:
Structural Implications :
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Ring-opened forms exhibit increased solubility in polar solvents .
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Recyclization requires precise stoichiometry of thiol reagents to prevent polymerization.
Cross-Coupling Reactions
The morpholino carbonyl group participates in metal-catalyzed coupling:
| Reaction Type | Catalytic System | Coupling Partner | Product Application | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig | Pd2(dba)3/Xantphos | Aryl halides | Biaryl-modified derivatives | |
| Suzuki-Miyaura | Pd(PPh3)4/K2CO3 | Boronic acids | Extended π-conjugated systems |
Optimization Data :
-
Ideal catalyst loading: 5 mol% Pd for >90% conversion.
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Reaction tolerance: Tolerant to both electron-rich and electron-deficient coupling partners.
Hydrolysis of Morpholino Carbonyl
Controlled hydrolysis modifies the terminal functional group:
| Hydrolysis Agent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| HCl (6M) | Reflux, 8 hrs | Carboxylic acid derivative | 83% | |
| NaOH (4M) | Microwave, 120°C, 30 min | Sodium carboxylate salt | 91% |
Stability Notes :
-
Hydrolysis proceeds without degradation of the thiadiazine ring at pH < 10.
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Carboxylate derivatives show enhanced hydrogen-bonding capacity.
This compound's reactivity profile enables strategic modifications for pharmaceutical development, particularly in creating prodrugs or targeted enzyme inhibitors. Further research is needed to fully characterize its behavior under biocatalytic conditions and in vivo metabolic pathways.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-morpholinoethanone, and how is structural integrity validated?
- Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions, leveraging the reactivity of the thiadiazine sulfur atom. For example, analogous protocols involve refluxing intermediates (e.g., chloroacetyl derivatives) with potassium carbonate in acetone to form thioether linkages . Structural validation requires multi-technique analysis:
- 1H/13C-NMR to confirm proton environments and carbon frameworks.
- IR spectroscopy to identify functional groups (e.g., sulfone stretching at ~1300 cm⁻¹).
- Mass spectrometry (ESI-MS) for molecular weight confirmation.
- Elemental analysis to verify purity (>95%) .
Q. Which spectroscopic techniques are critical for characterizing the sulfone and morpholine moieties in this compound?
- Methodological Answer:
- X-ray crystallography (using SHELX software ) resolves bond lengths and angles, particularly for the sulfone group (S=O bonds ~1.43 Å) and morpholine ring conformation.
- 19F-NMR detects the fluorine atom’s chemical environment (δ ~-110 ppm for 7-fluoro substitution) .
- FTIR confirms sulfone symmetric/asymmetric stretching vibrations (1150–1350 cm⁻¹) and morpholine C-O-C absorption (~1120 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?
- Methodological Answer: Discrepancies often arise from solvent effects or incomplete force fields in simulations. A robust approach includes:
- Triangulation : Cross-validate DFT calculations (e.g., B3LYP/6-31G*) with experimental kinetics (e.g., Hammett plots for substituent effects) .
- Solvent modeling : Use COSMO-RS to account for solvation in silico.
- Error analysis : Quantify deviations using root-mean-square deviation (RMSD) between predicted and observed reaction pathways .
Q. What strategies optimize reaction yields during scale-up synthesis without compromising purity?
- Methodological Answer:
- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading to identify robust conditions. For example, increasing acetone reflux time from 24 to 36 hours improves yields by 15% while maintaining purity .
- In-line analytics : Use HPLC or ReactIR to monitor intermediates in real time.
- Workflow adjustments : Replace column chromatography with recrystallization (ethanol/water) for gram-scale purification .
Q. How does the compound’s electronic structure influence its potential as a kinase inhibitor scaffold?
- Methodological Answer:
- Molecular docking : Map the sulfone and morpholine groups into ATP-binding pockets (e.g., PDB 1ATP) using AutoDock Vina.
- SAR studies : Synthesize analogs (e.g., replacing morpholine with piperidine) and correlate IC50 values with electrostatic potential surfaces (EPS) from DFT .
- Pharmacophore modeling : Identify critical H-bond acceptors (sulfone O atoms) and hydrophobic regions (benzothiadiazine core) .
Data Analysis & Validation
Q. How should researchers address conflicting crystallographic data (e.g., disordered morpholine rings) in structural reports?
- Methodological Answer:
- Refinement protocols : Use SHELXL’s PART and SUMP commands to model disorder, applying isotropic displacement parameters for minor conformers .
- Validation tools : Check R-factor convergence (<5%) and ADPs via PLATON’s SQUEEZE for solvent-accessible voids .
- Cross-validation : Compare with analogous structures (e.g., PubChem CID 135519473) to identify systematic errors .
Q. What statistical methods are appropriate for analyzing dose-response data in biological assays involving this compound?
- Methodological Answer:
- Nonlinear regression : Fit sigmoidal curves (variable slope) using GraphPad Prism to calculate EC50/IC50.
- Error propagation : Report 95% confidence intervals via bootstrap resampling (n=10,000 iterations).
- Outlier detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates .
Methodological Rigor
Q. How can researchers ensure reproducibility in synthetic protocols for this compound?
- Methodological Answer:
- Detailed documentation : Report exact equivalents (e.g., 1.05 eq. morpholine), stirring rates, and drying times for hygroscopic intermediates.
- Batch testing : Validate three independent syntheses via HPLC (RSD <2% for retention times) .
- Open data : Deposit raw NMR/FID files in repositories like Zenodo for peer scrutiny .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
